(R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate
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Overview
Description
®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate is an organic compound with the molecular formula C11H15NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with a suitable esterifying agent, such as methyl chloroformate, to produce ®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
Uniqueness
®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate is unique due to its specific chiral configuration and the presence of both an amino group and a methoxy group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Biological Activity
(R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate, a chiral compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16ClNO3
- Molecular Weight : Approximately 243.72 g/mol
- Chirality : The compound exhibits chirality, which is crucial for its biological activity and interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as a substrate for various enzymes, leading to the formation of active metabolites that influence cellular processes. Preliminary studies suggest that it may be involved in pathways related to neuroprotection and antidepressant effects .
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems. This suggests a role in protecting neurons from damage and could have implications for treating neurodegenerative diseases .
Antidepressant Potential
The compound's structure suggests it may interact with serotonin receptors, which are critical in mood regulation. Initial findings indicate that it may enhance serotonin availability, thereby contributing to antidepressant effects.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C11H16ClNO3 | Chiral nature enhances specificity |
3-Amino-3-(4-methoxyphenyl)propionic acid | C11H15NO3 | Lacks chlorine; simpler structure |
Methyl (R)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoate | C11H14BrNO3 | Hydroxy group alters reactivity |
Case Studies and Research Findings
- Neuroprotective Study : A study demonstrated that this compound could protect neuronal cells from oxidative stress induced by glutamate. The compound reduced cell death by modulating glutamate receptor activity, suggesting a protective mechanism against excitotoxicity.
- Antidepressant Activity : In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors. This was correlated with increased levels of serotonin and norepinephrine in the brain, indicating potential as an antidepressant agent.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
JLQUEGAVLHIIBF-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CC(=O)OC)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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